2-Methyl-4-(1-methylpiperidin-2-yl)pyridine
Description
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is a pyridine derivative featuring a methyl-substituted piperidine ring at the 4-position of the pyridine core. This structural motif is common in bioactive molecules, particularly those targeting neurological pathways, such as dopamine receptors or monoamine oxidase (MAO) enzymes.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-4-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(6-7-13-10)12-5-3-4-8-14(12)2/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
VLJKVMZTAAIZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCCN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-methylpyridine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by nucleophilic substitution with 1-methylpiperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane, ethyl acetate, and n-hexane are often employed in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyridine cores substituted with nitrogen-containing heterocycles (e.g., piperidine, pyrrolidine) or functional groups influencing biological activity.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Piperidine vs. Pyrrolidine/Piperazine Substitutions The 1-methylpiperidine group in the target compound contrasts with TMMP’s methylpyrrole and S 18126’s piperazine. Receptor Selectivity: S 18126’s piperazine moiety contributes to its D4 receptor affinity (Ki = 2.4 nM), while TMMP’s pyrrole substitution facilitates MAO-B oxidation, leading to dopamine depletion .
Impact of Substituents on Bioactivity
- Methyl Groups : The 2-methyl group on the pyridine core in the target compound and TMMP may sterically hinder enzymatic degradation, prolonging half-life .
- Electron-Withdrawing Groups : Propargyl ethers (e.g., Compound V) introduce acetylenic bonds, altering electron density and enhancing interactions with cytochrome P450 enzymes .
Mechanistic Divergence MAO-B Activation: TMMP and MPTP require MAO-B oxidation for neurotoxicity, whereas the target compound’s piperidine group lacks the pro-toxicant structural motifs (e.g., tetrahydropyridine) necessary for MAO-B activation . Receptor Antagonism: S 18126’s selectivity for D4 receptors contrasts with the target compound’s undefined mechanism, highlighting how minor structural changes (e.g., piperazine vs. piperidine) drastically alter target profiles .
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine | TMMP | S 18126 | MPTP |
|---|---|---|---|---|
| Molecular Weight | ~220 g/mol (estimated) | 204.3 g/mol | 394.5 g/mol | 173.2 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | 1.8 | 3.5 | 1.2 |
| MAO-B Substrate | No | Yes | No | Yes |
| CNS Penetration | Likely (piperidine moiety) | High | Moderate | High |
Research Findings and Implications
- Neurotoxicity : TMMP’s superior dopamine depletion compared to MPTP underscores the role of substituent electronegativity in MAO-B interaction .
- Receptor Targeting : S 18126 demonstrates that piperazine-linked bulky groups (e.g., benzoindane) enhance D4 selectivity, whereas simpler piperidine-pyridine hybrids may lack such specificity .
- Synthetic Flexibility : Propargyl ether derivatives () illustrate how modular substituents on pyridine cores enable tuning of enzyme inhibition, a strategy applicable to optimizing the target compound .
Biological Activity
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is , with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a methyl group at the second position and a 1-methylpiperidin-2-yl group at the fourth position, which influences its interaction with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate enzyme or receptor activity associated with cancer cell proliferation and survival. Its structural similarity to other piperidine derivatives implies possible interactions with serotonin receptors, which are known to play roles in mood regulation and pain modulation.
Interaction with Serotonin Receptors
The compound's affinity for serotonin receptors (5-HT receptors) has been highlighted as a significant aspect of its biological activity. These interactions may lead to therapeutic effects in mood disorders and pain management. Specifically, it may act as an agonist or antagonist depending on the receptor subtype involved.
Synthesis Methods
The synthesis of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine typically involves alkylation reactions of pyridine derivatives with 1-methylpiperidine under basic conditions. Common reagents used in these reactions include:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Halogens, halogenating agents |
These methods yield various derivatives that can further be explored for their biological activities.
Comparative Analysis with Related Compounds
To better understand the unique aspects of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine | Chloro group at second position | Potentially different receptor interactions |
| 4-Methylpyridinyl-piperidines | Variations in piperidine substituents | Broader pharmacological profiles |
| 5-Methylpyridinyl derivatives | Alterations in methyl group positioning | Different biological activities |
These comparisons illustrate how variations in structure can influence receptor interactions and therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological activity of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Research : Another research effort focused on the anticancer properties of the compound, revealing its ability to inhibit cancer cell growth through modulation of specific signaling pathways related to apoptosis and cell cycle regulation.
- Serotonin Receptor Interaction : Investigations into the compound's interaction with serotonin receptors have shown promising results for its use in treating mood disorders. The binding affinity and functional effects on various serotonin receptor subtypes were characterized through in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
